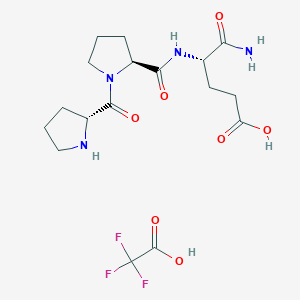

H-D-Pro-Pro-Glu-NH2 Trifluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“H-D-Pro-Pro-Glu-NH2 Trifluoroacetate” is a tripeptide catalyst . It is used in the presence of as little as 1 mol% pPE-amide, where a broad range of aldehydes and nitroolefins react readily with each other . The resulting γ-nitroaldehydes were obtained in excellent yields and stereoselectivities at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a molecular weight of 340.38 and a chemical formula of C₁₅H₂₄N₄O₅ .Chemical Reactions Analysis

In the presence of as little as 1 mol% pPE-amide, a broad range of aldehydes and nitroolefins react readily with each other . The resulting γ-nitroaldehydes were obtained in excellent yields and stereoselectivities at room temperature .Physical and Chemical Properties Analysis

The physical properties of amino acids are consistent with their dipolar ionic structure . They are non-volatile crystalline solids, which melt or decompose at fairly high temperatures, in contrast to amines and carboxylic acids . Amino acids possess high dielectric constants and high dipole moment, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms .Mecanismo De Acción

Target of Action

H-D-Pro-Pro-Glu-NH2 Trifluoroacetate is a tripeptide catalyst . It primarily targets a broad range of aldehydes and nitroolefins .

Mode of Action

The compound interacts with its targets (aldehydes and nitroolefins) in the presence of as little as 1 mol% pPE-amide . This interaction leads to the formation of γ-nitroaldehydes .

Biochemical Pathways

It’s known that the compound plays a role in the reaction between aldehydes and nitroolefins, leading to the formation of γ-nitroaldehydes .

Pharmacokinetics

The compound has a molecular weight of 340375, a density of 13±01 g/cm3, and a boiling point of 7567±600 °C at 760 mmHg . These properties may influence its bioavailability.

Result of Action

The primary result of the action of this compound is the formation of γ-nitroaldehydes . These γ-nitroaldehydes are obtained in excellent yields and stereoselectivities at room temperature .

Action Environment

It’s known that the compound can function effectively at room temperature .

Análisis Bioquímico

Biochemical Properties

H-D-Pro-Pro-Glu-NH2 Trifluoroacetate plays a significant role in biochemical reactions. It acts as a catalyst in the presence of as little as 1 mol% pPE-amide, facilitating reactions between a broad range of aldehydes and nitroolefins . The resulting γ-nitroaldehydes are obtained in excellent yields and stereoselectivities at room temperature .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a catalyst in biochemical reactions. It facilitates reactions between aldehydes and nitroolefins, leading to the formation of γ-nitroaldehydes .

Propiedades

IUPAC Name |

(4S)-5-amino-5-oxo-4-[[(2S)-1-[(2R)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O5.C2HF3O2/c16-13(22)9(5-6-12(20)21)18-14(23)11-4-2-8-19(11)15(24)10-3-1-7-17-10;3-2(4,5)1(6)7/h9-11,17H,1-8H2,(H2,16,22)(H,18,23)(H,20,21);(H,6,7)/t9-,10+,11-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFPBMLYDEKFCCK-MRDWIYSCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25F3N4O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dibenzo[b,d]furan-3-ylboronic acid](/img/structure/B6334404.png)

![(7R,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol dihydrochloride](/img/structure/B6334469.png)

![6-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6334470.png)

![(R)-9-Methyl-6-oxo-6,7,8,9-tetrahydropyrido[3',2':4,5]pyrrolo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B6334473.png)